(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound known for its utility in organic synthesis, particularly as a building block for the preparation of various enantiopure compounds. It is also referred to as Garner’s aldehyde, which is a versatile intermediate in the synthesis of natural products and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of L-serine with benzyl chloroformate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: From oxidation reactions.
Primary alcohols: From reduction reactions.
Substituted oxazolidines: From nucleophilic substitution reactions.
Scientific Research Applications
(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of enantiopure compounds and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its role as a chiral auxiliary or intermediate in various chemical reactions. It facilitates the formation of chiral centers in target molecules, thereby enabling the synthesis of enantiopure compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate include:
- tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific chiral configuration and the presence of the benzyl group, which can be selectively modified to introduce further functional groups. This makes it a highly versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-8,12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZTZIZWRRDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=O)C(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.